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Compound of Interest

Compound Name:
1-(2,2-dimethoxyethyl)-1H-

pyrazole

CAS No.: 876164-61-3

Cat. No.: B2608121

Get Quote

Executive Summary
1H-pyrazole-1-acetaldehyde dimethyl acetal (CAS: 876164-61-3) is a versatile heterocyclic

building block. It serves as a stable, shelf-life-prolonged precursor to 1H-pyrazole-1-

acetaldehyde (CAS: 99310-58-4), a highly reactive intermediate. In drug discovery, this

compound is primarily employed to introduce the pyrazole moiety into larger scaffolds via

reductive amination or to construct fused ring systems (e.g., pyrazolo[1,5-a]pyrazines) through

acid-catalyzed cyclization protocols such as the Pomeranz-Fritsch reaction.

Chemical Identity & Nomenclature
Precise identification is critical due to the existence of regioisomers (e.g., C-substituted vs. N-

substituted acetals).
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Parameter Details

Primary Name 1H-pyrazole-1-acetaldehyde dimethyl acetal

IUPAC Name 1-(2,2-Dimethoxyethyl)-1H-pyrazole

Common Synonyms
1-(2,2-Dimethoxyethyl)pyrazole; Pyrazol-1-yl-

acetaldehyde dimethyl acetal

CAS Number 876164-61-3

Molecular Formula C₇H₁₂N₂O₂

Molecular Weight 156.18 g/mol

SMILES COC(CN1C=CC=N1)OC

Appearance Colorless to pale yellow liquid

Solubility
Soluble in DCM, MeOH, THF, DMF; sparingly

soluble in water

Synthesis & Manufacturing Protocol
The industrial standard for synthesizing this compound involves the N-alkylation of 1H-

pyrazole. This protocol is designed to minimize bis-alkylation and ensure regioselectivity at the

N1 position.

Method A: Base-Mediated Alkylation (Standard Protocol)
Reaction Type: Nucleophilic Substitution (

)

Reagents: 1H-Pyrazole, 2-Bromo-1,1-dimethoxyethane, Sodium Hydride (NaH) or Cesium

Carbonate (

).

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Protocol (Self-Validating)
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Activation: In a flame-dried round-bottom flask under

atmosphere, dissolve 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

Observation: Vigorous

gas evolution indicates successful deprotonation. Stir for 30 mins until gas evolution ceases.

Alkylation: Add 2-Bromo-1,1-dimethoxyethane (1.1 equiv) dropwise via syringe to control the

exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

Validation: Monitor by TLC (50% EtOAc/Hexanes). The pyrazole starting material (

) should disappear, and a less polar product spot (

) should appear.

Work-up: Quench with saturated

solution. Extract with EtOAc (

). Wash combined organics with water and brine (critical to remove DMF). Dry over

and concentrate.

Purification: Vacuum distillation or flash chromatography (SiO₂, 0-40% EtOAc/Hexanes).

Synthetic Pathway Diagram
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Figure 1: Nucleophilic substitution pathway for the synthesis of 1-(2,2-dimethoxyethyl)pyrazole.
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Reactivity Profile & Applications
The utility of this compound lies in its ability to act as a masked aldehyde. The acetal group is

stable to basic and nucleophilic conditions (e.g., lithiation, Grignard reactions) but unmasks

readily under acidic conditions.

Core Transformation: Acid Hydrolysis
The resulting aldehyde, 2-(1H-pyrazol-1-yl)acetaldehyde, is unstable and prone to

polymerization; therefore, it is typically generated in situ for immediate downstream reaction.

Key Application: Synthesis of Fused Heterocycles
This intermediate is vital for constructing Pyrazolo[1,5-a]pyrazines and related scaffolds found

in kinase inhibitors (e.g., JAK, BTK inhibitors).

Workflow: Pomeranz-Fritsch Type Cyclization
Unmasking: Treat the acetal with dilute HCl or TFA/DCM.

Condensation: React the in situ aldehyde with an amino-functionalized partner (e.g., an

amino acid ester or amine).

Cyclization: Acid-mediated ring closure forms the fused system.
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Figure 2: Application workflow converting the acetal precursor into a fused drug scaffold.

Handling, Safety, and Storage
As an acetal, this compound carries specific risks related to peroxide formation and stability.

Hazard Classification:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H227: Combustible liquid (Flash point typically >60°C, but verify specific batch).

Storage Protocol:

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent auto-oxidation.
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Temperature: 2–8°C (Refrigerated).

Peroxides: Acetals can form explosive peroxides upon prolonged exposure to air. Test for

peroxides before distillation or heating.

Incompatibility: Strong acids (causes premature hydrolysis), strong oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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